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Compound Name: Cefprozil monohydrate

Cat. No.: B240121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic Cefprozil
monohydrate formulations with the reference product. The information presented is

synthesized from various pharmacokinetic and dissolution studies to assist researchers and

drug development professionals in understanding the performance of different formulations. All

quantitative data is summarized in structured tables, and detailed experimental methodologies

are provided for key studies.

Executive Summary
Cefprozil monohydrate, a second-generation cephalosporin antibiotic, is available in various

generic formulations. The bioequivalence of these generics to the innovator product is a critical

factor for ensuring comparable safety and efficacy. Studies have demonstrated that various

generic formulations of Cefprozil monohydrate, including tablets, oral suspensions, and

granules, are bioequivalent to their respective reference products under both fasting and fed

conditions. Key pharmacokinetic parameters such as the maximum plasma concentration

(Cmax), time to reach maximum concentration (Tmax), and the area under the plasma

concentration-time curve (AUC) fall within the acceptable bioequivalence limits of 80% to

125%.
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The following tables summarize the key pharmacokinetic parameters from bioequivalence

studies comparing generic Cefprozil monohydrate formulations to the reference product.

These studies were typically conducted as single-dose, randomized, two-period, two-sequence

crossover designs in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Cefprozil Formulations (Fasting Conditions)

Formulati
on Type

Strength N
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(ng·h/mL)

t1/2 (h)

Reference

(Suspensio

n)

125 mg 30
3534.70 ±

634.67
0.98 ± 0.25

9302.86 ±

1618.39
1.37 ± 0.13

Test

(Granules)
125 mg 30

Similar to

reference

Similar to

reference

Similar to

reference

Similar to

reference

Reference

(Tablets)
1 g 10

14560 ±

2380
1.59 ± 0.44

46300 ±

6660
1.18 ± 0.20

Test

(Suspensio

n)

1 g 10
Similar to

reference

Similar to

reference

Similar to

reference

Similar to

reference

Data synthesized from a study on granule and suspension formulations and another on tablet

and suspension formulations.[1][2]

Table 2: Pharmacokinetic Parameters of Cefprozil Formulations (Fed Conditions)

Formulati
on Type

Strength N
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(ng·h/mL)

t1/2 (h)

Reference

(Suspensio

n)

125 mg 30
2438.80 ±

493.78
1.66 ± 0.76

9332.36 ±

1373.61
1.36 ± 0.24

Test

(Granules)
125 mg 30

Similar to

reference

Similar to

reference

Similar to

reference

Similar to

reference
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Data from a study on granule and suspension formulations.[1]

Table 3: Bioequivalence Assessment of a Generic Cefprozil Granule Formulation

Parameter Condition

90% Confidence
Interval of
Geometric Mean
Ratio

Bioequivalence
Conclusion

Cmax Fasting
Within 80.00% -

125.00%
Bioequivalent

AUC0-t Fasting
Within 80.00% -

125.00%
Bioequivalent

AUC0-∞ Fasting
Within 80.00% -

125.00%
Bioequivalent

Cmax Fed
Within 80.00% -

125.00%
Bioequivalent

AUC0-t Fed
Within 80.00% -

125.00%
Bioequivalent

AUC0-∞ Fed
Within 80.00% -

125.00%
Bioequivalent

Based on a study comparing a granule formulation to a suspension.[1]

Experimental Protocols
In-Vivo Bioequivalence Study Protocol
A common study design to assess the bioequivalence of generic Cefprozil monohydrate
formulations is a single-dose, randomized, open-label, two-period, two-sequence crossover

study in healthy adult volunteers under both fasting and fed conditions.[1][3][4]

1. Subject Selection:

Healthy male and female volunteers, typically between 18 and 55 years of age.
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Subjects undergo a comprehensive medical screening, including physical examination, vital

signs, ECG, and clinical laboratory tests.

Exclusion criteria often include a history of hypersensitivity to cephalosporins or penicillins,

significant medical conditions, and recent participation in other clinical trials.[4]

2. Study Design and Drug Administration:

Subjects are randomly assigned to receive either the test generic formulation or the

reference product in the first period.

Following a washout period of at least 7 days, subjects receive the alternate formulation in

the second period.[4]

For fasting studies, subjects fast overnight for at least 10 hours before drug administration

and for a specified period after.

For fed studies, a standardized high-fat, high-calorie breakfast is consumed before drug

administration.

3. Blood Sampling:

Blood samples are collected at predetermined time points before and after drug

administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).

Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

Plasma concentrations of the cis- and trans-isomers of cefprozil are determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting

cefprozil from plasma.

Chromatography: Separation is typically achieved on a C18 reverse-phase column.
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Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in

either positive or negative ion mode, with multiple reaction monitoring (MRM) for

quantification.

5. Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2) are calculated from

the plasma concentration-time data using non-compartmental methods.

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞

for the test and reference products are calculated.

Bioequivalence is concluded if the 90% confidence intervals fall within the range of 80.00%

to 125.00%.

In-Vitro Dissolution Testing Protocol
Dissolution testing is a critical in-vitro method to assess the release of the active

pharmaceutical ingredient from the dosage form. The United States Pharmacopeia (USP)

provides a standardized method for Cefprozil tablets.

1. Apparatus: USP Apparatus 1 (Basket) 2. Dissolution Medium: 900 mL of water 3. Rotation

Speed: 100 rpm 4. Temperature: 37 ± 0.5 °C 5. Sampling Times: Samples are typically

withdrawn at multiple time points (e.g., 10, 15, 20, 30, and 45 minutes) to obtain a dissolution

profile. 6. Acceptance Criteria: According to the USP, not less than 75% (Q) of the labeled

amount of cefprozil should be dissolved in 45 minutes.

A study on the dissolution of cefprozil monohydrate also explored the use of micellar media

(sodium dodecyl sulphate and cetyltrimethylammonium bromide) which significantly assisted in

its dissolution.[5]

Visualizing the Bioequivalence Assessment
Workflow
The following diagrams illustrate the typical workflows for assessing the bioequivalence of

generic Cefprozil monohydrate formulations.
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In-Vitro Dissolution Testing Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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